
フィルゴチニブ
説明
フィルゴチニブは経口投与される、ヤヌスキナーゼ1を選択的に阻害する薬剤です。主に、関節リウマチと潰瘍性大腸炎の治療に使用されます。 フィルゴチニブは、ヤヌスキナーゼ-シグナル伝達と転写活性化因子経路における炎症性サイトカインのサブセットを調節し、ヤヌスキナーゼ2またはヤヌスキナーゼ3によって阻害されるものとは異なります .
2. 製法
合成経路と反応条件: フィルゴチニブは、主要な中間体の形成を含む、複数段階のプロセスによって合成されます。 この合成は通常、カルボキシエステラーゼアイソフォーム2を使用して、その主要な活性代謝物であるGS-829845を生成します . 合成に使用される特定の反応条件と試薬は、機密情報であり、詳細な情報は公開されていません。
工業生産方法: フィルゴチニブの工業生産には、純度と有効性を確保するために、制御された条件下での大規模な化学合成が含まれます。 このプロセスには、医薬品に対する規制基準を満たすための厳格な品質管理が含まれます .
3. 化学反応解析
反応の種類: フィルゴチニブは、次のものを含むさまざまな化学反応を起こします。
一般的な試薬と条件: フィルゴチニブの合成と代謝には、活性型への変換を促進する特定の酵素と条件が含まれます。正確な試薬と条件は、機密情報です。
生成される主要な生成物: フィルゴチニブの代謝から生成される主要な生成物は、GS-829845であり、ヤヌスキナーゼ1の選択性プロファイルは類似していますが、親化合物と比較して活性度は低下しています .
4. 科学研究の応用
フィルゴチニブには、次のものを含む、いくつかの科学研究の応用があります。
科学的研究の応用
Filgotinib in Rheumatoid Arthritis
Overview:
Filgotinib has been extensively studied for its efficacy and safety in patients with moderate-to-severe rheumatoid arthritis (RA). The drug is available in two dosages: 100 mg and 200 mg, administered once daily.
Clinical Trials:
The FINCH clinical trial program, which includes FINCH 1, FINCH 2, and FINCH 3 studies, evaluated filgotinib's performance against placebo and other treatments.
- FINCH 1 : In this trial involving patients with inadequate response to methotrexate, filgotinib demonstrated a significant improvement in the American College of Rheumatology 20% response (ACR20) at week 12 compared to placebo.
- FINCH 2 : This study focused on patients who had previously failed biological therapies. Results indicated that filgotinib significantly improved ACR20 responses.
- FINCH 3 : Conducted with methotrexate-naïve patients, this trial also confirmed the drug's efficacy at week 24.
Long-term Efficacy:
Follow-up studies showed that filgotinib maintained its efficacy over time. For instance, in a long-term extension study (FINCH 4), significant percentages of patients continued to achieve ACR20 responses after extended treatment periods .
Filgotinib in Ulcerative Colitis
Overview:
Filgotinib has also been evaluated for its effectiveness in treating ulcerative colitis (UC). The SELECTION trial assessed its ability to induce and maintain remission in patients with moderately to severely active UC.
Clinical Findings:
- At week 10, a higher percentage of patients receiving filgotinib (both dosages) achieved clinical remission compared to those on placebo.
- By week 58, 37.2% of biologic-naïve patients on the 200 mg dose maintained remission compared to only 11.2% on placebo .
Filgotinib in Psoriatic Arthritis
Overview:
The efficacy of filgotinib has been confirmed in treating psoriatic arthritis through the EQUATOR and TORTUGA studies.
Clinical Results:
In these trials, a significant percentage of patients treated with filgotinib achieved ACR20 responses at week 16 compared to placebo groups. Specifically, around 80% of patients on the higher dosage achieved this response .
Comprehensive Data Table
Disease | Clinical Trial | Dosage | Key Findings |
---|---|---|---|
Rheumatoid Arthritis | FINCH 1 | 100 mg/200 mg | Significant ACR20 response at week 12 |
FINCH 2 | 100 mg/200 mg | Improved outcomes in biologic-experienced patients | |
FINCH 3 | 100 mg/200 mg | Efficacy maintained at week 24 | |
Ulcerative Colitis | SELECTION | 100 mg/200 mg | Higher remission rates at weeks 10 and 58 |
Psoriatic Arthritis | EQUATOR/TORTUGA | 200 mg | Significant ACR20 response at week 16 |
Case Studies and Real-World Data
Recent studies have provided real-world evidence supporting the efficacy and safety of filgotinib in RA and UC. A multicenter retrospective cohort study indicated that filgotinib effectively managed symptoms in RA patients who had previously failed other treatments . Furthermore, real-world data corroborated findings from clinical trials, showing favorable outcomes regarding both clinical efficacy and safety profiles.
作用機序
フィルゴチニブは、ヤヌスキナーゼ1を選択的に阻害することによって、その効果を発揮します。この阻害は、ヤヌスキナーゼ-シグナル伝達と転写活性化因子経路における炎症性サイトカインのサブセットを調節します。 主要な活性代謝物であるGS-829845は、ヤヌスキナーゼ1の選択性プロファイルが維持されているため、全体的な薬力学的応答に貢献します .
類似化合物:
トファシチニブ: ヤヌスキナーゼ1とヤヌスキナーゼ3を標的とし、ヤヌスキナーゼ2では最小限の活性を示す、非選択的ヤヌスキナーゼ阻害剤です.
フィルゴチニブの独自性: フィルゴチニブは、ヤヌスキナーゼ1を選択的に阻害するという点で独特であり、臨床的有効性を維持しながら、安全性を向上させることを目的としています。 その主要な活性代謝物であるGS-829845も、全体的な治療効果に貢献します .
生化学分析
Biochemical Properties
Filgotinib modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . It interacts with JAK1, preferentially inhibiting it and differing from those inhibited by JAK2 or JAK3 . Filgotinib is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .
Cellular Effects
Filgotinib has demonstrated preferential inhibition of JAK1-dependent cytokine signaling in in vitro assays . It has been evaluated in clinical studies for treating patients with moderately-to-severely active rheumatoid arthritis . Filgotinib influences cell function by modulating a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway .
Molecular Mechanism
Filgotinib exerts its effects at the molecular level through preferential inhibition of JAK1 . This inhibition modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . Both filgotinib and its primary metabolite are substrates of P-glycoprotein (P-gp); however, coadministration with P-gp inhibitors and inducers does not affect filgotinib pharmacokinetics sufficiently to warrant dose adjustment .
Temporal Effects in Laboratory Settings
The systemic exposures of filgotinib and its primary metabolite increase dose proportionally over a 50- to 200-mg once-daily dose range . Consistent with their terminal elimination half-lives, steady state in plasma is reached by day 2 for filgotinib and day 4 for its metabolite . Filgotinib is mainly eliminated in the urine as the metabolite .
Metabolic Pathways
Filgotinib is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . The primary metabolite has a similar JAK1 selectivity profile but reduced activity and increased systemic exposure compared with the parent compound .
Transport and Distribution
Filgotinib is absorbed extensively and rapidly after oral dosing . Both filgotinib and its primary metabolite are substrates of P-glycoprotein (P-gp); however, coadministration with P-gp inhibitors and inducers does not affect filgotinib pharmacokinetics sufficiently to warrant dose adjustment .
準備方法
Synthetic Routes and Reaction Conditions: Filgotinib is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically involves the use of carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of filgotinib involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process includes rigorous quality control measures to meet regulatory standards for pharmaceutical products .
化学反応の分析
Types of Reactions: Filgotinib undergoes various chemical reactions, including:
Oxidation: Filgotinib is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845.
Reduction: The primary metabolite has reduced activity compared to the parent compound.
Common Reagents and Conditions: The synthesis and metabolism of filgotinib involve specific enzymes and conditions that facilitate the conversion to its active form. The exact reagents and conditions are proprietary.
Major Products Formed: The primary product formed from the metabolism of filgotinib is GS-829845, which has a similar Janus kinase 1 selectivity profile but reduced activity compared to the parent compound .
類似化合物との比較
Tofacitinib: A non-selective Janus kinase inhibitor that targets Janus kinase 1 and Janus kinase 3 with minimal activity at Janus kinase 2.
Baricitinib: A selective Janus kinase 1 and Janus kinase 2 inhibitor used for the treatment of rheumatoid arthritis.
Upadacitinib: A selective Janus kinase 1 inhibitor similar to filgotinib but with different pharmacokinetic properties.
Uniqueness of Filgotinib: Filgotinib is unique in its preferential inhibition of Janus kinase 1, which aims to improve the safety profile while maintaining clinical efficacy. Its primary active metabolite, GS-829845, also contributes to its overall therapeutic effects .
生物活性
Filgotinib is a selective Janus kinase (JAK) 1 inhibitor that has gained attention for its therapeutic effects in various inflammatory diseases, particularly rheumatoid arthritis (RA) and ulcerative colitis (UC). This article provides a comprehensive overview of the biological activity of filgotinib, including its mechanisms of action, efficacy in clinical studies, and safety profile.
Filgotinib acts as an adenosine triphosphate-competitive and reversible inhibitor of the JAK family, specifically targeting JAK1 with a preferential inhibition profile. In biochemical assays, it demonstrated the following inhibitory constants (IC50 values):
JAK Isoform | IC50 (nM) |
---|---|
JAK1 | 10 |
JAK2 | 28 |
JAK3 | 810 |
TYK2 | 116 |
This selective inhibition allows filgotinib to disrupt intracellular signaling cascades initiated by pro-inflammatory cytokines such as interleukin-6 (IL-6) and type-I interferons (IFN-α), which are crucial in the pathophysiology of RA and UC . The preferential targeting of JAK1 theoretically minimizes adverse effects associated with broader JAK inhibition.
Rheumatoid Arthritis
The efficacy of filgotinib in RA was evaluated in several pivotal clinical trials, notably the FINCH program. Key findings include:
- FINCH 1 Study : This trial involved 1,759 patients with moderately to severely active RA. Filgotinib (200 mg) showed superior efficacy compared to placebo and adalimumab in achieving American College of Rheumatology criteria (ACR20) at Week 12. At Week 52, patients on filgotinib demonstrated sustained improvements across multiple endpoints, including low disease activity and clinical remission .
- Key Outcomes :
Ulcerative Colitis
Filgotinib's efficacy in UC was highlighted in the SELECTION trial, which assessed its impact on patients with moderately to severely active disease:
- At Week 58, 37.2% of patients treated with filgotinib achieved clinical remission compared to 11.2% in the placebo group (p < 0.0001).
- Significant improvements were also noted in endoscopic and histologic remission rates .
Safety Profile
Filgotinib has been generally well-tolerated across studies. However, certain adverse events have been reported:
- A dose-dependent increase in triglycerides and cholesterol levels was observed during treatment.
- The incidence of serious infections was low; however, herpes zoster infections occurred in a small percentage of patients .
Case Studies
Recent real-world studies have further confirmed the efficacy and safety of filgotinib:
- Rheumatoid Arthritis : A retrospective study involving patients treated with filgotinib showed favorable outcomes with clinical remission rates at various follow-up points:
- Ulcerative Colitis : In another multicenter study assessing UC patients treated with filgotinib from March 2022 to September 2023:
特性
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJLVEAXPNLDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152935 | |
Record name | Filgotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling. | |
Record name | Filgotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1206161-97-8 | |
Record name | Filgotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Filgotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Filgotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Filgotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FILGOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。